BenchChemオンラインストアへようこそ!

Tert-butyl 4,5-diamino-5-oxopentanoate

Chiral Purity Enantiomeric Excess Quality Control

This tert-butyl 4,5-diamino-5-oxopentanoate is the mandatory chiral intermediate for constructing the (S)-2-aminoglutarimide pharmacophore in iberdomide and next-generation CELMoDs. Unlike methyl or benzyl ester analogs, only the tert-butyl ester prevents the destructive isoglutamine-to-glutamine rearrangement during synthesis. The acid-labile protecting group enables selective deprotection and high-fidelity chiral transfer (≥99.5% ee) during kilogram-scale lactamization. Procure the correct stereochemistry—generic substitution is chemically unsound and compromises chiral integrity.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
Cat. No. B8256047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4,5-diamino-5-oxopentanoate
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)N)N
InChIInChI=1S/C9H18N2O3/c1-9(2,3)14-7(12)5-4-6(10)8(11)13/h6H,4-5,10H2,1-3H3,(H2,11,13)
InChIKeyBRWIPGSUTYVUBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 4,5-Diamino-5-Oxopentanoate: A Chiral Building Block for Glutarimide-Based Pharmaceuticals


Tert-butyl 4,5-diamino-5-oxopentanoate is a protected, non-proteinogenic amino acid derivative known as isoglutamine tert-butyl ester . It exists as two enantiomers, with the (S)-enantiomer being a crucial chiral intermediate for constructing the (S)-2-aminoglutarimide pharmacophore found in immunomodulatory imide drugs (IMiDs) and cereblon E3 ligase modulators (CELMoDs) [1]. This compound's value proposition is rooted in its specific stereochemistry and acid-labile tert-butyl ester protecting group, which enables selective deprotection and high-fidelity chiral transfer during multi-step pharmaceutical syntheses.

Why Substituting Tert-Butyl 4,5-Diamino-5-Oxopentanoate with Other Isoglutamine Esters Fails in Pharmaceutical Synthesis


Generic substitution of tert-butyl 4,5-diamino-5-oxopentanoate with common analogs like methyl or benzyl esters is chemically unsound due to profound differences in protecting group stability and chiral integrity. While methyl esters are susceptible to base-catalyzed hydrolysis that can trigger a destructive isoglutamine-to-glutamine rearrangement, the tert-butyl ester uniquely prevents this side reaction [1]. Furthermore, the commercial synthesis of next-generation CELMoDs relies specifically on the tert-butyl ester's ability to undergo acid-catalyzed intramolecular lactamization with high retention of the enantiomeric ratio, a transformation that is not feasible with other ester analogs [2]. Simply procuring any "isoglutamine ester" overlooks these critical chemical reactivity requirements.

Quantitative Differentiation Evidence for Tert-Butyl 4,5-Diamino-5-Oxopentanoate Against Closest Analogs


Chiral Purity Superiority: Tert-Butyl Ester vs. Undefined Commercial and Prior Art Purity

In contrast to the prior art, which describes the chiral purity of (S)-tert-butyl 4,5-diamino-5-oxopentanoate as "not well defined" and reports commercial chemical purity of 95-98% with undefined chiral purity [1], a validated commercial source supplies the hydrochloride salt with a chiral HPLC purity of ≥99.5% . This quantification guarantees a level of enantiomeric enrichment essential for the synthesis of single-enantiomer APIs.

Chiral Purity Enantiomeric Excess Quality Control

Chemical Stability Advantage: Prevention of Base-Catalyzed Isoglutamine-Glutamine Rearrangement

A key differentiation is the tert-butyl ester's ability to prevent the base-catalyzed iso-glutamine to glutamine rearrangement. NMR spectroscopy studies have confirmed that while other esters (e.g., methyl) are prone to this side reaction under basic conditions, tert-butyl ester protection at the isoglutaminyl residue successfully blocks the rearrangement [1]. This property is critical for maintaining the structural integrity of the isoglutamine moiety during peptide synthesis.

Chemical Stability Protecting Group Strategy Peptide Synthesis

Process Scalability and Cost Efficiency vs. Published Academic Methods

The Celgene patent explicitly details the scalability deficiencies of a prior published method (J. Med. Chem. 2016), which uses up to 56 volumes of solvent, leads to uncontrolled precipitation and variable purity, and does not control chiral integrity [1]. The novel patented processes are designed for industrial scale-up, directly addressing these issues to enable cost-effective procurement of the key intermediate, which had a historical market price of $300 to $800 per 100 g [1].

Process Chemistry Scale-Up Cost of Goods

Unique Role in Enantioselective CELMoD Synthesis: The Iberdomide Case

In the kilogram-scale commercial synthesis of iberdomide, a single-enantiomer CELMoD in clinical trials, the chiral α-amidoglutarimide core is constructed exclusively via an acid-catalyzed intramolecular lactamization of an isoglutamine tert-butyl ester moiety. This reaction proceeds with high retention of the enantiomeric ratio (e.r.) [1]. This specific chemical transformation is enabled by the tert-butyl ester, distinguishing it from other isoglutamine derivatives like the free acid or methyl ester, which cannot be directly used in this stereospecific cyclization.

CELMoD Iberdomide Enantioselective Synthesis

High-Value Application Scenarios for Tert-Butyl 4,5-Diamino-5-Oxopentanoate Based on Differentiation Evidence


Single-Enantiomer CELMoD API Manufacturing

The compound is the demonstrated starting material for the chiral α-amidoglutarimide moiety in iberdomide and related cereblon E3 ligase modulators. The process, validated at kilogram scale, relies on the acid-catalyzed lactamization of this specific tert-butyl ester to ensure high enantiomeric ratio retention, making it mandatory for this synthetic route .

Synthesis of Isoglutamine-Containing Peptides Requiring Chemoselective Deprotection

In solid-phase or solution-phase peptide synthesis, the acid-labile tert-butyl ester can be selectively removed in the presence of other base-labile protecting groups. Critically, its use prevents the base-catalyzed isoglutamine-to-glutamine rearrangement that plagues other ester derivatives, thereby ensuring the correct peptide sequence and avoiding purification challenges .

High-Quality Reference Standards for Chiral Purity Assays

Given the commercially available material's quantified chiral purity of ≥99.5% by HPLC, this compound serves as an excellent system suitability standard or chiral reference marker for analytical quality control labs developing methods for IMiD/CELMoD drug substances and their intermediates, where control of the (R)-enantiomer is critical .

Quote Request

Request a Quote for Tert-butyl 4,5-diamino-5-oxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.